molecular formula C26H36N2 B14419030 Piperazine, 1-cyclooctyl-4-(1,2-diphenylethyl)- CAS No. 86360-50-1

Piperazine, 1-cyclooctyl-4-(1,2-diphenylethyl)-

Cat. No.: B14419030
CAS No.: 86360-50-1
M. Wt: 376.6 g/mol
InChI Key: XIJIYKRUBLEJNI-UHFFFAOYSA-N
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Description

Piperazine, 1-cyclooctyl-4-(1,2-diphenylethyl)-: is a synthetic compound belonging to the piperazine class Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions This specific compound features a cyclooctyl group attached to one nitrogen atom and a 1,2-diphenylethyl group attached to the other nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Piperazine, 1-cyclooctyl-4-(1,2-diphenylethyl)- typically involves the reaction of piperazine with cyclooctyl bromide and 1,2-diphenylethyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Piperazine, 1-cyclooctyl-4-(1,2-diphenylethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an organic solvent like dichloromethane.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential analgesic and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Piperazine, 1-cyclooctyl-4-(1,2-diphenylethyl)- involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

    1-cyclohexyl-4-(1,2-diphenylethyl)piperazine (MT-45): A synthetic opioid with similar structural features but different pharmacological properties.

    1-cyclooctyl-4-(1,2-diphenylethyl)piperazine: Another piperazine derivative with a different alkyl group attached to the nitrogen atom.

Uniqueness: Piperazine, 1-cyclooctyl-4-(1,2-diphenylethyl)- is unique due to its specific combination of cyclooctyl and 1,2-diphenylethyl groups, which confer distinct chemical and pharmacological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

86360-50-1

Molecular Formula

C26H36N2

Molecular Weight

376.6 g/mol

IUPAC Name

1-cyclooctyl-4-(1,2-diphenylethyl)piperazine

InChI

InChI=1S/C26H36N2/c1-2-10-16-25(17-11-3-1)27-18-20-28(21-19-27)26(24-14-8-5-9-15-24)22-23-12-6-4-7-13-23/h4-9,12-15,25-26H,1-3,10-11,16-22H2

InChI Key

XIJIYKRUBLEJNI-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CCC1)N2CCN(CC2)C(CC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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